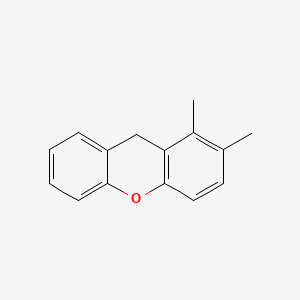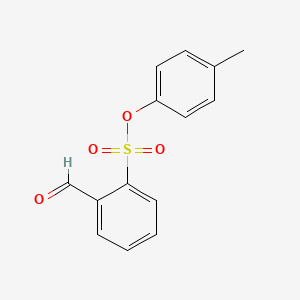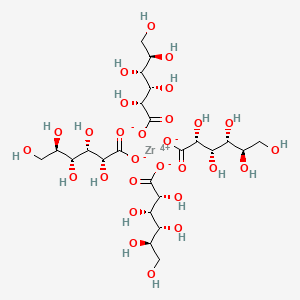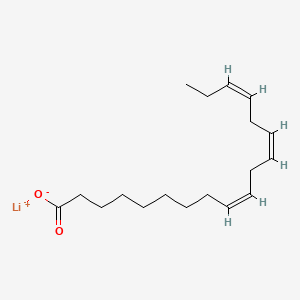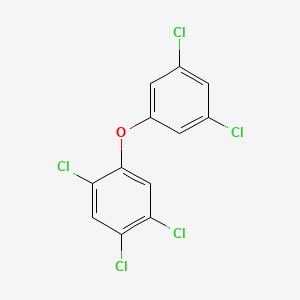
2,3',4,5,5'-Pentachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3’,4,5,5’-Pentachlorodiphenyl ether is a polychlorinated diphenyl ether (PCDE) that has garnered significant attention due to its environmental persistence and potential health impacts
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4,5,5’-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature.
Industrial Production Methods
Industrial production of 2,3’,4,5,5’-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, followed by purification steps to isolate the desired product. The purification typically involves distillation and recrystallization to achieve high purity.
化学反応の分析
Types of Reactions
2,3’,4,5,5’-Pentachlorodiphenyl ether undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, typically resulting in the formation of less chlorinated diphenyl ethers.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.
Reduction: Common reagents include zinc dust and hydrochloric acid, typically under reflux conditions.
Substitution: Common reagents include sodium hydroxide and various nucleophiles, often under elevated temperatures.
Major Products Formed
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with various functional groups replacing chlorine atoms.
科学的研究の応用
2,3’,4,5,5’-Pentachlorodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PCBs and related compounds in various chemical reactions.
Biology: Studied for its effects on biological systems, including its potential to disrupt endocrine function and its bioaccumulation in organisms.
Medicine: Investigated for its toxicological effects and potential health impacts, including carcinogenicity and neurotoxicity.
Industry: Used in the development of materials with specific properties, such as flame retardants and plasticizers.
作用機序
The mechanism of action of 2,3’,4,5,5’-Pentachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in the production of reactive oxygen species (ROS), causing oxidative stress and cellular damage. Additionally, the compound can interfere with hormone signaling pathways, leading to endocrine disruption.
類似化合物との比較
2,3’,4,5,5’-Pentachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers and polychlorinated biphenyls in its chemical structure and behavior. its specific pattern of chlorination gives it unique properties, such as its persistence in the environment and its specific toxicological effects.
Similar Compounds
2,3’,4,4’,5-Pentachlorodiphenyl ether: Another PCDE with a slightly different chlorination pattern.
2,2’,4,4’,5-Pentachlorodiphenyl ether: A PCB with a different arrangement of chlorine atoms.
2,3’,4,4’,5,5’-Hexachlorodiphenyl ether: A more highly chlorinated diphenyl ether with increased persistence and toxicity.
By understanding the properties and behavior of 2,3’,4,5,5’-Pentachlorodiphenyl ether, researchers can better assess its environmental impact and potential health risks, as well as develop strategies for its remediation and safe use.
特性
CAS番号 |
160282-04-2 |
|---|---|
分子式 |
C12H5Cl5O |
分子量 |
342.4 g/mol |
IUPAC名 |
1,2,4-trichloro-5-(3,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-7(14)3-8(2-6)18-12-5-10(16)9(15)4-11(12)17/h1-5H |
InChIキー |
XIFRTJZLSYOLIU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


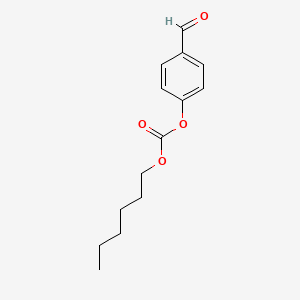
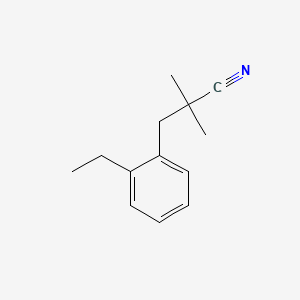
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate](/img/structure/B12661385.png)
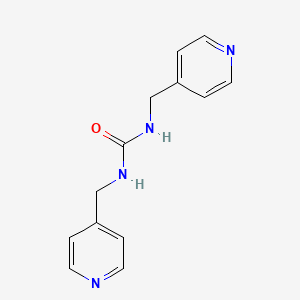
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)




